molecular formula C15H16O B14334524 1-(Cyclohex-1-en-1-yl)-3-phenylprop-2-en-1-one CAS No. 101183-80-6

1-(Cyclohex-1-en-1-yl)-3-phenylprop-2-en-1-one

Katalognummer: B14334524
CAS-Nummer: 101183-80-6
Molekulargewicht: 212.29 g/mol
InChI-Schlüssel: FWERWJYBTDORDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Cyclohex-1-en-1-yl)-3-phenylprop-2-en-1-one is an organic compound that features a cyclohexene ring fused to a phenylprop-2-en-1-one structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohex-1-en-1-yl)-3-phenylprop-2-en-1-one typically involves the aldol condensation reaction between cyclohexanone and cinnamaldehyde. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Cyclohex-1-en-1-yl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens or nitrating agents under controlled conditions.

Major Products Formed:

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Cyclohex-1-en-1-yl)-3-phenylprop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-(Cyclohex-1-en-1-yl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

  • 1-(Cyclohex-1-en-1-yl)piperidine
  • 1-(Cyclohex-1-en-1-yl)azepine
  • Benzene, [(cyclohex-1-en-1-yl)methyl]-

Comparison: 1-(Cyclohex-1-en-1-yl)-3-phenylprop-2-en-1-one is unique due to its combination of a cyclohexene ring and a phenylprop-2-en-1-one structure. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of the phenyl ring allows for electrophilic substitution reactions, which may not be as prominent in other cyclohexene derivatives.

Eigenschaften

CAS-Nummer

101183-80-6

Molekularformel

C15H16O

Molekulargewicht

212.29 g/mol

IUPAC-Name

1-(cyclohexen-1-yl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C15H16O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1,3-4,7-9,11-12H,2,5-6,10H2

InChI-Schlüssel

FWERWJYBTDORDX-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=CC1)C(=O)C=CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.